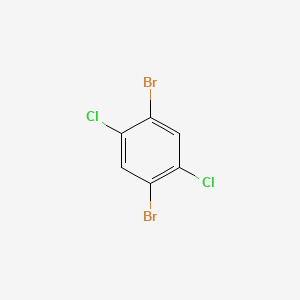

1,4-Dibromo-2,5-dichlorobenzene

Descripción general

Descripción

1,4-Dibromo-2,5-dichlorobenzene, also known as DDB, is a halogenated aromatic compound that has been extensively studied for its potential applications in the synthesis of organic compounds, as well as its potential therapeutic and toxicological effects. It is a colorless, volatile liquid with a characteristic phenolic odor. DDB has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been studied for its potential therapeutic and toxicological effects, such as its ability to inhibit the growth of certain bacteria and fungi.

Aplicaciones Científicas De Investigación

Chromatography and Mass Spectrometry

1,4-Dibromo-2,5-dichlorobenzene is used in Chromatography and Mass Spectrometry applications. It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Synthesis of 2,5-dibromoacetophenone

This compound is used in the synthesis of 2,5-dibromoacetophenone . This is a key intermediate in the production of various pharmaceuticals and other organic compounds.

Production of Triarylamines

Triarylamines are important compounds in the field of organic electronics. 1,4-Dibromo-2,5-dichlorobenzene is used in the synthesis of these compounds .

Production of trans-Stilbenes

Trans-stilbenes are used in the production of dyes and optical brighteners, and also have applications in the field of organic electronics. This compound is used in their synthesis .

Heavy Liquid Solvent

1,4-Dibromo-2,5-dichlorobenzene is widely used as a heavy liquid solvent . These types of solvents are used in various industrial processes, including the separation of minerals.

Motor Oil Additive

This compound is used as a motor oil additive . Additives are used to enhance the performance of motor oils, improving their lubricating properties and increasing the efficiency of engines.

7. Intermediate in the Manufacture of Organic Chemicals 1,4-Dibromo-2,5-dichlorobenzene is used as an intermediate in the manufacture of organic chemicals such as dyes, pharmaceuticals, and flame retardants for polymeric materials .

Suzuki–Miyaura Cross-Coupling Reaction

This compound can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts . This reaction is a powerful tool for forming carbon-carbon bonds, an essential process in organic chemistry.

Mecanismo De Acción

Target of Action

The primary target of 1,4-Dibromo-2,5-dichlorobenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps:

- Step 1 : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

- Molecular Weight : 304.79

- Melting Point : 148-150 °C

- Boiling Point : 292.9±35.0 °C (Predicted)

- Density : 2.091±0.06 g/cm3 (Predicted)

These properties suggest that the compound is relatively stable and may have low bioavailability due to its high molecular weight and low solubility.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dibromo-2,5-dichlorobenzene. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, exposure to dust, mist, gas, or vapours should be avoided, and personal protective equipment should be used when handling the compound .

Propiedades

IUPAC Name |

1,4-dibromo-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJPEYHWCWGMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282644 | |

| Record name | 1,4-dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4571-24-8 | |

| Record name | 4571-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

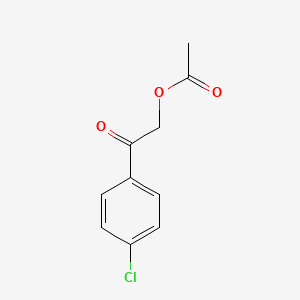

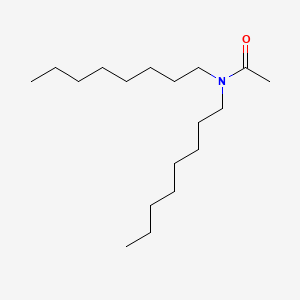

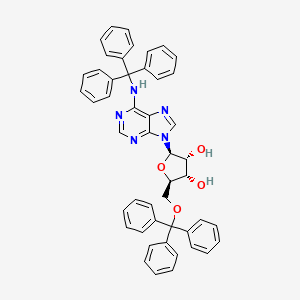

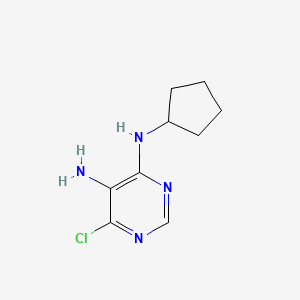

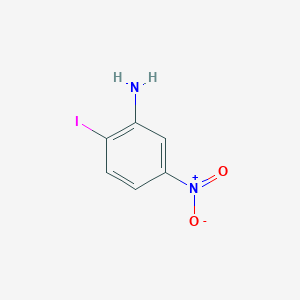

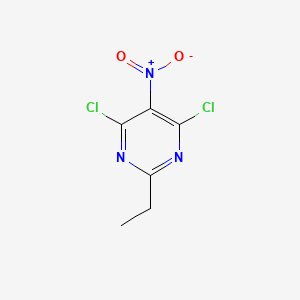

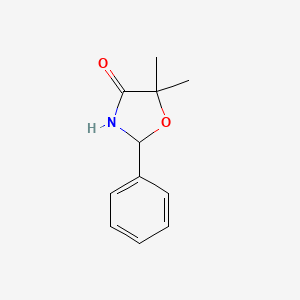

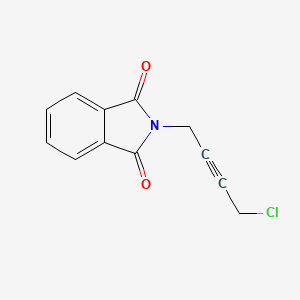

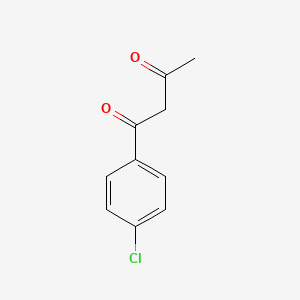

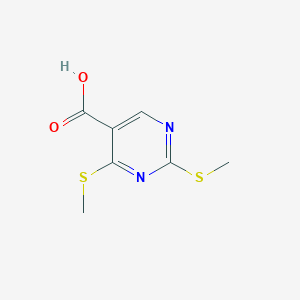

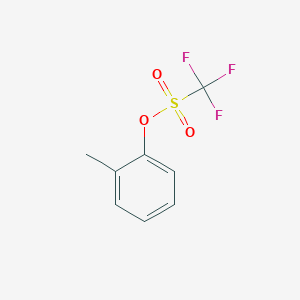

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)